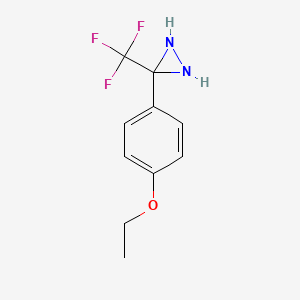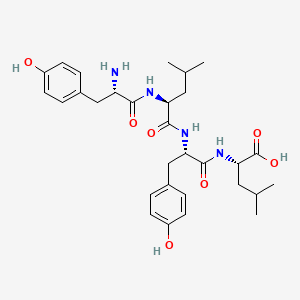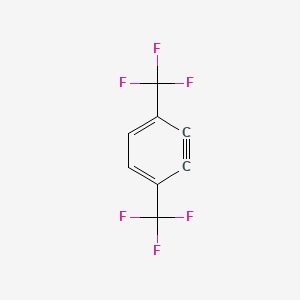![molecular formula C9H19IOSi B14192350 Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)- CAS No. 920754-25-2](/img/structure/B14192350.png)
Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)- typically involves the following steps:
Formation of the Epoxide Ring: The starting material, often an alkene, undergoes an epoxidation reaction using a peracid such as meta-chloroperoxybenzoic acid (mCPBA) to form the oxirane ring.
Introduction of the Iodomethyl Group: The oxirane intermediate is then treated with iodomethane (CH3I) in the presence of a base like potassium carbonate (K2CO3) to introduce the iodomethyl group.
Attachment of the Dimethylsilyl Group: Finally, the compound is reacted with a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole to attach the dimethylsilyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions:
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4), leading to the formation of diols.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the iodomethyl group, using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Formation of diols.
Reduction: Formation of methyl derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Polymer Chemistry: Utilized in the preparation of specialized polymers and resins due to its reactive oxirane ring.
Biology:
Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules through the reactive oxirane ring.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly as a building block for antiviral and anticancer agents.
Industry:
Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives due to its strong bonding properties.
作用机制
The mechanism of action of Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)- primarily involves the reactivity of the oxirane ring and the iodomethyl group. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with various nucleophiles. The iodomethyl group can participate in substitution reactions, allowing for the introduction of different functional groups. These reactions are facilitated by the electron-withdrawing effects of the dimethylsilyl group, which enhances the electrophilicity of the oxirane ring and the iodomethyl group.
相似化合物的比较
- Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-phenyl-
- Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-methyl-
Comparison:
- Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)- is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to the phenyl or methyl derivatives.
- The iodomethyl group allows for a wider range of substitution reactions, making it a versatile intermediate in organic synthesis.
- The presence of the dimethylsilyl group in all these compounds enhances their stability and reactivity, making them valuable in various chemical applications.
属性
CAS 编号 |
920754-25-2 |
|---|---|
分子式 |
C9H19IOSi |
分子量 |
298.24 g/mol |
IUPAC 名称 |
tert-butyl-[3-(iodomethyl)oxiran-2-yl]-dimethylsilane |
InChI |
InChI=1S/C9H19IOSi/c1-9(2,3)12(4,5)8-7(6-10)11-8/h7-8H,6H2,1-5H3 |
InChI 键 |
ZCPVTOFCXPKJFD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)C1C(O1)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)
![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)
![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)

![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)
![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)
![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)


![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)


